Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Vue d'ensemble
Description
“Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH” is a compound with the molecular formula C31H32N2O6 . It is also known by other names such as “Fmoc-Phe-Thr (Psime,Mepro)-OH”, “Fmoc-Phe-Thr (Psi (Me,Me)pro)-OH”, and "(4S,5r)-3- [ (2s)-2- (9h-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid" .
Molecular Structure Analysis
The compound has a complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine (Phe) residue, a threonine (Thr) residue, and a proline (Pro) residue with two methyl (Me) substitutions . The IUPAC name for this compound is "(4 S ,5 R )-3- [ (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid" .Physical And Chemical Properties Analysis
“Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH” has a molecular weight of 528.6 g/mol . It has 2 hydrogen bond donors . The compound’s XLogP3-AA value, a measure of its hydrophobicity, is 5 .Applications De Recherche Scientifique
Nanotechnology and Drug Delivery
The derivative of Fmoc-Phe-Thr, known as Fmoc-FF, has been integrated into hydrogel systems, specifically Fmoc-FF/Fmoc-RGD hydrogels, that provide a nanofibrous network for cell attachment. This hydrogel system has been found to enhance the proliferation and survival of mesenchymal stem cells (MSCs) compared to other hydrogel compositions. Notably, MSCs encapsulated in Fmoc-FF/Fmoc-RGD hydrogel exhibited increased differentiation into osteogenic, adipogenic, and chondrogenic lineages both in vitro and in vivo, suggesting its potential in musculoskeletal tissue engineering (Wang et al., 2017).
Porous silicon (PSi), a material often used for drug and peptide delivery, has been studied in the context of Fmoc-Phe-Thr derivatives. PSi nanocarriers demonstrate the feasibility for sustained subcutaneous delivery of peptides. Specifically, thermally hydrocarbonized porous silicon (THCPSi) nanoparticles, when investigated for the delivery of peptide YY3-36 (PYY3-36), have shown high absolute bioavailability and capacity to sustain peptide delivery over extended periods (Kovalainen et al., 2013).
Biocompatibility and Theranostics
Studies have also highlighted the biocompatibility and suitability of THCPSi particles for theranostic purposes. THCPSi wafers implanted with a radioactive ion beam-based radioactive lanthanoid have shown promise in delivering this material into tumors in a mouse model of prostate carcinoma, with the particles demonstrating stability and localization inside the tumor for extended periods. This finding underscores the potential of THCPSi particles as a carrier platform for theranostic applications, offering a new avenue for treatment strategies in oncology (Jakobsson et al., 2019).
Peptide-Based Molecular Glues and Cancer Therapy
A novel approach in cancer therapy involves the use of peptide-derived molecular glues (MG) that target tumor-driving proteins for degradation. One study designed a peptide-derived MG to target MDMX, a protein implicated in tumorigenesis, and nanoengineered it into a supramolecular gold(I)-thiol-peptide complex. This complex, when coated with a pH-responsive macromolecule, demonstrated potent anti-cancer activities in various mouse models, alongside a favorable safety profile and clearable excretion from the body. This strategy bridges the gap between peptides and proteolysis-targeting chimeras (PROTACs), offering a promising pathway for treating a wide variety of tumors (Yan et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOYZGOZWLCJDO-VHEIIQRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH | |
CAS RN |
1196703-48-6 | |
Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.